molecular formula C7H6BrNO2 B1343076 3-Bromo-6-methylpicolinic acid CAS No. 779344-30-8

3-Bromo-6-methylpicolinic acid

Cat. No. B1343076
M. Wt: 216.03 g/mol
InChI Key: MXOLBWQGTJFFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115117B2

Procedure details

In a microwave vial was dissolved the title compound of step B (185 mg, 0.8 mmol) and 2-(tributylstannyl)oxazole (0.22 mL, 1 mmol) in PhCH3 (2.4 mL). The solution was degassed with N2 and Pd(PPh3)4 (92 mg, 0.1 mmol) were added. The reaction was purged with N2 and heated at 120° C. for 20 m using microwave irradiation. The reaction was cooled to rt, filtered through a pad of celite and purified via silica gel chromatography (0-40% EtOAc in hexanes) to give the title compound of step A (333 mg, 67%). The mixture was diluted with H2O and extracted with EtOAc. The combined organics were dried (MgSO4) and purified via silica gel chromatography (0-50% EtOAc in heptane) to give the title compound (56 mg, 32%). MS (ESI) mass calcd. for C11H10N2O3, 218.2; m/z found 219.1 [M+H]+.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
92 mg
Type
catalyst
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:9]([O:11]C)=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.C([Sn](CCCC)(CCCC)C1OC=CN=1)CCC.N#N>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1 |^1:43,45,64,83|

Inputs

Step One
Name
Quantity
185 mg
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C)C(=O)OC
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(CCC)[Sn](C=1OC=CN1)(CCCC)CCCC
Name
Quantity
2.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
92 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The reaction was purged with N2
CUSTOM
Type
CUSTOM
Details
microwave irradiation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (0-40% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 333 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 192.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.